molecular formula C24H36O4 B14114085 [(5R,6S,8R,9S,10S,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

[(5R,6S,8R,9S,10S,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

Cat. No.: B14114085
M. Wt: 388.5 g/mol
InChI Key: WUGYQVQMQZFLHU-FKRKUEFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-(Acetyloxy)-6alpha-methyl-5beta-pregnane-3,20-dione is a synthetic steroidal compound It belongs to the class of pregnane steroids, which are characterized by their 21-carbon skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-(Acetyloxy)-6alpha-methyl-5beta-pregnane-3,20-dione typically involves multiple steps, starting from readily available steroid precursors. One common method involves the acetylation of the hydroxyl group at the 17th position using acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize the reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity 17-(Acetyloxy)-6alpha-methyl-5beta-pregnane-3,20-dione .

Chemical Reactions Analysis

Types of Reactions: 17-(Acetyloxy)-6alpha-methyl-5beta-pregnane-3,20-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to hydroxyl groups.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .

Scientific Research Applications

17-(Acetyloxy)-6alpha-methyl-5beta-pregnane-3,20-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 17-(Acetyloxy)-6alpha-methyl-5beta-pregnane-3,20-dione involves its interaction with specific molecular targets in the body. It binds to steroid receptors, modulating the expression of genes involved in various physiological processes. The compound can influence pathways related to inflammation, metabolism, and cell proliferation .

Comparison with Similar Compounds

    17alpha-Hydroxyprogesterone: Similar in structure but with a hydroxyl group at the 17th position.

    Cortexolone: Another pregnane steroid with different functional groups.

Uniqueness: 17-(Acetyloxy)-6alpha-methyl-5beta-pregnane-3,20-dione is unique due to its specific acetoxy group, which imparts distinct chemical and biological properties. This functional group can be modified to create derivatives with tailored pharmacological activities .

Properties

Molecular Formula

C24H36O4

Molecular Weight

388.5 g/mol

IUPAC Name

[(5R,6S,8R,9S,10S,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C24H36O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h14,18-21H,6-13H2,1-5H3/t14-,18+,19-,20-,21+,22+,23-,24-/m0/s1

InChI Key

WUGYQVQMQZFLHU-FKRKUEFTSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4([C@@H]1CC(=O)CC4)C

Canonical SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1CC(=O)CC4)C

Origin of Product

United States

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